(Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Description
The compound is a derivative of benzofuran, which is an aromatic organic compound . The structure suggests the presence of a benzofuran ring with a trimethoxybenzylidene moiety and a propanoate ester group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzofuran ring, the trimethoxybenzylidene moiety, and the propanoate ester group would all contribute to the overall structure .Physical and Chemical Properties Analysis
Based on the structure, the compound is likely to have moderate polarity due to the presence of the ester group and the methoxy groups . The exact physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .Scientific Research Applications
Synthesis and Chemical Properties
- (Z)-methyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is involved in the synthesis of various compounds. For instance, it reacts with ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxy-propenoate, leading to compounds with a mixture of Z + E isomers. Such reactions are crucial in the formation of diverse pyran derivatives (J. Mérour & F. Cossais, 1991).
Biological Activities
- Some derivatives of 2,3-dihydrobenzofuran exhibit significant biological activities. For example, novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters were found to have notable antiproliferative effects against various cancer cell lines, including colon and breast cancer. These findings highlight the potential therapeutic applications of these compounds in cancer treatment (B. Božić et al., 2017).
Synthesis of Novel Compounds
- The compound is also used in the synthesis of new molecules with potential pharmaceutical applications. For instance, the synthesis of novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates from dimethyl-2-oxoglutarate has been reported, which showed activity against bacterial strains and Candida albicans, indicating its potential as an antimicrobial agent (K. Hachama et al., 2013).
Application in Material Science
- In material science, the synthesis and quantum chemical study of 2,3-dihydrobenzofuran labelled novel arylidene indanones have been explored. These studies include spectroscopic characterization and computational analysis, highlighting the compound's relevance in developing new materials with potential applications in various fields (R. Shinde et al., 2020).
Properties
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-12(22(24)28-5)29-14-7-8-15-17(11-14)30-18(19(15)23)10-13-6-9-16(25-2)21(27-4)20(13)26-3/h6-12H,1-5H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNODYFJFWBEKO-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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